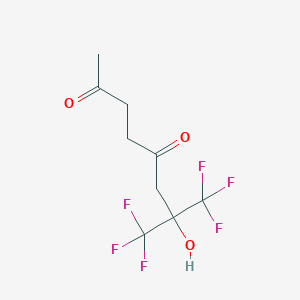
2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl-, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. It is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism Of Action
2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension, cancer, and ischemic stroke. By inhibiting the production of 20-HETE, 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- can lead to the dilation of blood vessels and a decrease in blood pressure. It can also inhibit the growth of cancer cells and protect against ischemic stroke.
Biochemical And Physiological Effects
2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- has been shown to have various biochemical and physiological effects, including the inhibition of 20-HETE production, the dilation of blood vessels, a decrease in blood pressure, the inhibition of cancer cell growth, and the protection against ischemic stroke. 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- has also been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species.
Advantages And Limitations For Lab Experiments
2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- has several advantages for lab experiments, including its selectivity for 20-HETE synthase, its small molecular weight, and its ability to cross the blood-brain barrier. However, 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- also has some limitations, including its low solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the research on 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl-, including the development of more potent and selective inhibitors of 20-HETE synthase, the investigation of the role of 20-HETE in other diseases, and the exploration of the potential therapeutic applications of 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- in combination with other drugs. Additionally, the development of new delivery methods for 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- could improve its efficacy and reduce its potential for off-target effects.
Conclusion:
In conclusion, 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- is a selective inhibitor of 20-HETE synthase that has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have several biochemical and physiological effects, including the inhibition of 20-HETE production, the dilation of blood vessels, a decrease in blood pressure, the inhibition of cancer cell growth, and the protection against ischemic stroke. 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- has several advantages for lab experiments, including its selectivity for 20-HETE synthase, but also has some limitations, including its low solubility in water and potential for off-target effects. There are several future directions for the research on 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl-, including the development of more potent and selective inhibitors of 20-HETE synthase and the investigation of its potential therapeutic applications in combination with other drugs.
Synthesis Methods
The synthesis of 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- involves the reaction of 2,5-hexanedione with trifluoroacetic anhydride and trifluoroacetic acid in the presence of a catalyst. The yield of 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- is around 30-40%, and the purity can be increased by recrystallization.
Scientific Research Applications
2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke. It has been shown to inhibit the production of 20-HETE, a potent vasoconstrictor, which can lead to the dilation of blood vessels and a decrease in blood pressure. 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- has also been shown to inhibit the growth of cancer cells and to protect against ischemic stroke in animal models.
properties
CAS RN |
101858-31-5 |
|---|---|
Product Name |
2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- |
Molecular Formula |
C9H10F6O3 |
Molecular Weight |
280.16 g/mol |
IUPAC Name |
8,8,8-trifluoro-7-hydroxy-7-(trifluoromethyl)octane-2,5-dione |
InChI |
InChI=1S/C9H10F6O3/c1-5(16)2-3-6(17)4-7(18,8(10,11)12)9(13,14)15/h18H,2-4H2,1H3 |
InChI Key |
YAQPNPYBHOXZOJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)CCC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Other CAS RN |
101858-31-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



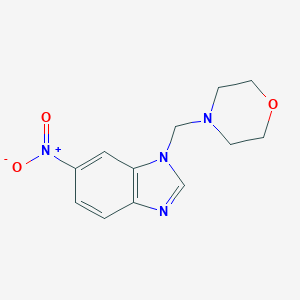
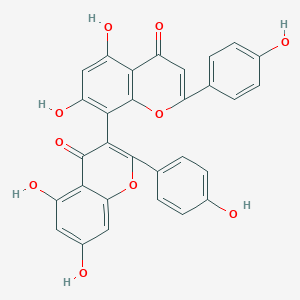
![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)
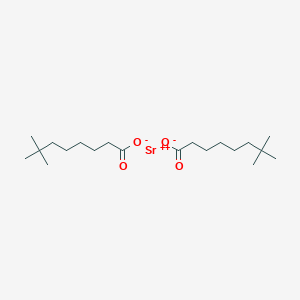
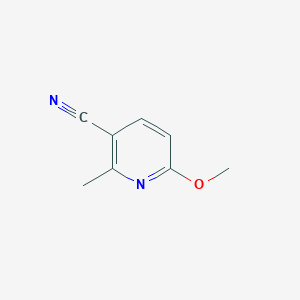
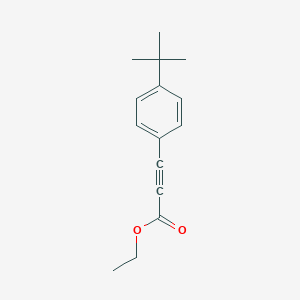
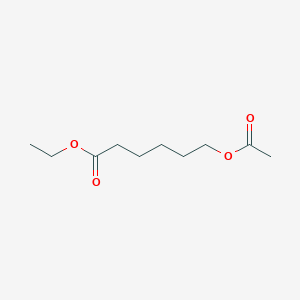
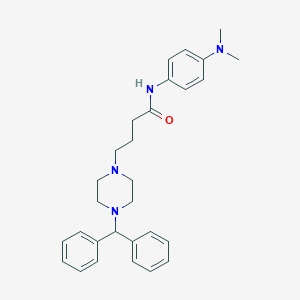
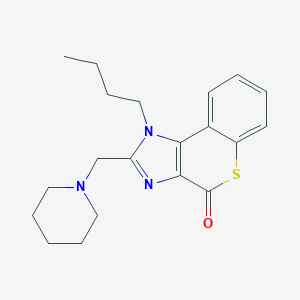
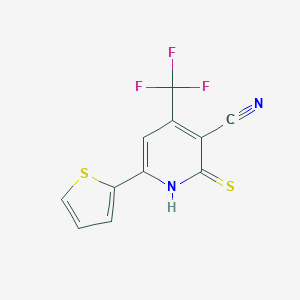
![(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide](/img/structure/B10796.png)

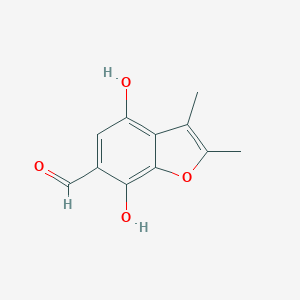
![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)